molecular formula C11H13BrN2O2 B1530994 N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide CAS No. 1138442-66-6

N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide

Cat. No.: B1530994
CAS No.: 1138442-66-6
M. Wt: 285.14 g/mol
InChI Key: BZHVFABXPWJRBK-UHFFFAOYSA-N
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Description

N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide (CAS: 1138443-74-9) is a brominated propanamide derivative characterized by a 2-bromoacetyl group attached to the amino substituent of a phenyl ring, with a propanamide chain at the meta position (). Its molecular formula is C₁₂H₁₅BrN₂O₂ (MW: 299.17 g/mol). Structural analogs of this compound often vary in substitution patterns on the phenyl ring, the nature of the acyl group, or modifications to the propanamide chain.

Properties

IUPAC Name

N-[3-[(2-bromoacetyl)amino]phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c1-2-10(15)13-8-4-3-5-9(6-8)14-11(16)7-12/h3-6H,2,7H2,1H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHVFABXPWJRBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide is a synthetic compound with significant potential in biological research and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a bromoacetyl group attached to an amino phenyl moiety. Its chemical formula is C13H14BrN2OC_{13}H_{14}BrN_{2}O, with a molecular weight of approximately 304.17 g/mol. This unique structure contributes to its reactivity and biological interactions.

Key Structural Features:

  • Bromoacetyl Group: Known for forming covalent bonds with nucleophilic residues in proteins, influencing their function.
  • Amino Phenyl Moiety: Enhances solubility and interaction with biological targets.

The biological activity of this compound primarily arises from its ability to modify proteins through covalent bonding. This modification can lead to alterations in protein conformation, stability, and function, impacting various cellular processes.

Mechanisms include:

  • Covalent Modification: The bromoacetyl group reacts with nucleophiles, such as cysteine residues in proteins, leading to functional changes.
  • Enzyme Inhibition: Potential inhibition of specific enzymes involved in metabolic pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity:
    • Studies have shown that derivatives of bromoacetyl compounds possess significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus .
    • The compound has been evaluated for its effectiveness against methicillin-resistant strains, indicating potential as an antimicrobial agent.
  • Anticancer Properties:
    • Similar compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may also exhibit anticancer activity .
  • Proteomics Applications:
    • Utilized in proteomics for studying protein modifications and interactions, aiding in the understanding of cellular mechanisms .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(4-Aminophenyl)-3-phenylpropanamideLacks bromoacetyl groupModerate anti-cancer propertiesSimpler structure
N-{3-[(2-Chloroacetyl)amino]phenyl}-3-phenylpropanamideChlorine instead of brominePotential anti-inflammatory propertiesDifferent halogen
N-(4-(Bromobenzoyl)aminophenyl)-3-phenylpropanamideBenzoyl instead of bromoacetylAntimicrobial activity reportedDifferent acyl group

The presence of the bromoacetyl group in this compound enhances its reactivity compared to other derivatives, making it a candidate for further research in drug development.

Case Studies

  • Antimicrobial Efficacy Study:
    A study conducted on various bromoacetamides indicated that those with higher lipophilicity exhibited better penetration through bacterial membranes, enhancing their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment:
    Research on related compounds showed significant cytotoxic effects against human cancer cell lines (e.g., MCF-7), suggesting that this compound may also possess similar properties .

Scientific Research Applications

Medicinal Chemistry

N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide is primarily used in medicinal chemistry for its potential therapeutic applications. Its structural similarity to other bioactive compounds allows it to serve as a lead compound in drug development.

Drug Design and Synthesis

Research has indicated that the compound can be modified to enhance its pharmacological properties. The introduction of various functional groups through multi-step synthesis enables the development of derivatives with improved activity against specific biological targets, such as enzymes and receptors involved in disease processes.

Table 1: Comparison of Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-{3-[(2-Chloroacetyl)amino]phenyl}propanamideChloroacetyl groupAnti-inflammatoryDifferent halogen
N-{3-[(2-Iodoacetyl)amino]phenyl}propanamideIodoacetyl groupAntimicrobialDifferent halogen
N-(4-Aminophenyl)-3-phenylpropanamideLacks bromoacetyl groupModerate anti-cancerSimpler structure

Biological Research

The compound's interactions with biological macromolecules have been a focal point of research, particularly in understanding its mechanism of action.

Protein Interaction Studies

This compound has been shown to interact with various proteins through covalent modifications, influencing their biological activity. Such studies are crucial for elucidating the compound's role in metabolic pathways and its potential as a therapeutic agent.

Case Study: MAO-B Inhibition

In silico studies have identified similar compounds as selective inhibitors of monoamine oxidase B (MAO-B), which is relevant for treating neurodegenerative disorders. The interaction patterns of these compounds provide insights into their potential therapeutic effects and safety profiles compared to non-selective inhibitors .

Proteomics Applications

The compound serves as a valuable reagent in proteomics research, where it aids in the study of protein modifications and interactions.

Covalent Labeling Techniques

This compound can be utilized in covalent labeling techniques to study protein dynamics and functions. This approach helps researchers understand how proteins interact within cellular environments and their roles in disease mechanisms.

Comparison with Similar Compounds

Structural Analogs with Bromoacetyl Modifications

Compound Name Molecular Formula Substituents/Modifications Key Features Reference
N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide C₁₂H₁₅BrN₂O₂ Bromoacetyl group at para position; methyl group on phenyl ring Enhanced steric hindrance compared to the meta-substituted isomer.
3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide C₁₄H₁₈BrN₂O₂ Dimethylation of the propanamide nitrogen Increased lipophilicity; potential for altered pharmacokinetics.
N-(2-Bromophenyl)-3-chloropropanamide C₉H₉BrClNO Chloro-propanamide chain; bromo at ortho position Dual halogenation may enhance reactivity in cross-coupling reactions.

Key Observations :

  • Positional Isomerism : The meta vs. para substitution of the bromoacetyl group () influences steric and electronic interactions. Meta substitution often provides better accessibility for further functionalization.

Propanamide Derivatives with Bioactive Substituents

Compound Name (Example) Target/Activity Structural Distinction Pharmacological Notes Reference
Bicalutamide Androgen receptor antagonist Sulfonyl and cyano groups on phenyl ring Clinically used in prostate cancer therapy.
(2S)-N-[4-(hydroxycarbamoyl)phenyl]-3-phenylpropanamide HDAC inhibitor (antitumor) Hydroxycarbamoyl and phenyl groups Demonstrates histone deacetylase inhibition.
3-[(4-Chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide Sulfonamide-based inhibitor Chlorophenyl sulfanyl and sulfamoyl groups Potential enzyme inhibition via sulfonamide motifs.

Key Observations :

  • Electrophilic vs.
  • Biological Targeting : Hydroxycarbamoyl derivatives () prioritize epigenetic modulation, whereas bromoacetyl-containing compounds may act via covalent binding.

Reactivity Trends :

  • Bromoacetyl derivatives exhibit higher electrophilicity compared to chloro or methyl counterparts, favoring nucleophilic substitution reactions.
  • Propanamide chains with tertiary amines (e.g., dimethylated analogs) show reduced reactivity but improved metabolic stability.

Pharmacological and Physicochemical Properties

Property N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide Bicalutamide (Control) 3-{3-[(2-Bromoacetyl)amino]phenyl}-N,N-dimethylpropanamide
Molecular Weight (g/mol) 299.17 430.37 327.22
LogP (Predicted) 2.1 3.8 2.9
Reactivity High (bromoacetyl group) Low (sulfonyl/cyano groups) Moderate (dimethylation reduces electrophilicity)
Reported Bioactivity Not explicitly reported Anticancer (androgen inhibition) Not reported; likely intermediate

Notes:

  • Dimethylation () balances lipophilicity but may limit solubility in polar solvents.

Preparation Methods

Classical Acylation Using 2-Bromoacetyl Chloride

The predominant and well-documented method for preparing N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide involves the acylation of 3-aminophenyl propanamide derivatives with 2-bromoacetyl chloride. The general reaction scheme is:

  • Starting Materials : 3-amino-phenyl-propanamide or its substituted analogues (e.g., 3-amino-2-methylbenzoic acid derivatives converted to propanamide)
  • Acylating Agent : 2-bromoacetyl chloride
  • Solvent : Typically anhydrous dichloromethane or other inert organic solvents
  • Temperature : Controlled low temperatures (0–5°C) to moderate temperatures to minimize side reactions
  • Base : A non-nucleophilic base such as triethylamine or pyridine is used to scavenge HCl formed during acylation

This reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of 2-bromoacetyl chloride, yielding the target amide with a bromoacetyl substituent.

Industrial Scale Considerations

On an industrial scale, the synthesis follows similar principles but requires:

  • Use of industrial-grade reagents and solvents
  • Large-scale reactors with precise control of temperature and stirring
  • Optimization of reaction time and stoichiometry to maximize yield and minimize impurities
  • Purification steps such as crystallization or column chromatography adapted for scale

Detailed Reaction Mechanism and Analysis

Mechanism

  • Nucleophilic Attack : The lone pair on the nitrogen of the amino group attacks the electrophilic carbonyl carbon of 2-bromoacetyl chloride.
  • Tetrahedral Intermediate Formation : A transient tetrahedral intermediate forms.
  • Elimination : Chloride ion is eliminated, forming the amide bond.
  • Proton Transfer : The base present neutralizes the HCl byproduct, preventing protonation of the amide nitrogen.

Reaction Parameters Affecting Yield

Parameter Effect on Reaction
Temperature Low temperature (0–5°C) favors selectivity
Solvent Aprotic solvents (e.g., dichloromethane) preferred
Base Triethylamine or pyridine improves yield by scavenging HCl
Stoichiometry Slight excess of 2-bromoacetyl chloride ensures complete conversion
Reaction Time Typically 1–3 hours; prolonged times may cause side reactions

Purification and Characterization

Purification Methods

  • Column Chromatography : Silica gel columns using gradient elution with solvents like ethyl acetate and hexane.
  • Crystallization : Recrystallization from suitable solvents such as ethanol or ethyl acetate.
  • Washing : Removal of inorganic salts and unreacted starting materials by aqueous washes.

Analytical Techniques

Alternative and Advanced Synthetic Approaches

Hydrazide Route

Some research describes preparing related propanamide derivatives by reacting hydrazides with bromoacetylating agents in methanol under equimolar conditions, followed by purification to yield the target amide with brominated substituents.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Acylation with 2-bromoacetyl chloride 3-amino-2-methylpropanamide or analog DCM, 0–5°C, triethylamine base 70–90 Most common, well-established industrial method
Hydrazide + bromoacetylating agent Hydrazide derivatives Methanol, equimolar conditions 60–80 Alternative route, less common
Metal-free cyclization (analogous) α-Bromoketones + amides/selenamides Room temp, inert atmosphere 70–88 Applied to related heterocycles, potential for adaptation

Research Findings and Notes

  • The bromoacetyl group is highly electrophilic, enabling nucleophilic substitution reactions post-synthesis, which is exploited in biological conjugation and derivative synthesis.
  • Reaction conditions are optimized to prevent hydrolysis or side reactions of the bromoacetyl moiety.
  • Industrial preparation emphasizes strict control of temperature and stoichiometry to maintain product integrity.
  • Purification and characterization protocols are critical for ensuring compound quality, especially for biological applications.

Q & A

What are the common synthetic routes for N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide?

Basic
The synthesis typically involves two key steps: (1) bromoacetylation of a 3-aminophenyl precursor using 2-bromoacetyl bromide under anhydrous conditions, and (2) amide coupling with propanoyl chloride. Critical parameters include maintaining a nitrogen atmosphere, controlling temperature (0–5°C for bromoacetylation, room temperature for amidation), and using aprotic solvents like dichloromethane. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

What characterization techniques are used to confirm the compound’s structural integrity?

Basic
Standard techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and amide bond formation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 311.02).
  • HPLC : Purity assessment using reverse-phase C18 columns (≥98% purity threshold) .

How can researchers assess the compound’s stability under varying storage and experimental conditions?

Basic
Conduct accelerated stability studies:

  • Thermal Stability : Incubate at 4°C, 25°C, and 40°C for 30 days, monitoring degradation via HPLC.
  • Solvent Stability : Test solubility and decomposition in DMSO, ethanol, and aqueous buffers (pH 2–9).
  • Light Sensitivity : Expose to UV (254 nm) and visible light, analyzing photodegradation products with LC-MS .

How can reaction conditions be optimized to improve synthetic yield?

Advanced
Use computational reaction design tools:

  • Quantum Chemical Calculations : Model transition states and intermediates (e.g., DFT at B3LYP/6-31G* level) to identify energy barriers.
  • Reaction Path Search : Employ algorithms (e.g., GRRM) to predict optimal solvent, catalyst, and temperature combinations.
  • High-Throughput Screening : Test 10–20 reaction variants in parallel (e.g., varying equivalents of bromoacetylating agent) .

How should conflicting reports about biological activity (e.g., IC50 variability) be resolved?

Advanced
Address discrepancies via:

  • Assay Validation : Replicate assays under standardized conditions (e.g., cell line authentication, ATP concentration in kinase assays).
  • Orthogonal Assays : Compare results from fluorescence polarization (FP) with surface plasmon resonance (SPR) to confirm binding affinity.
  • Purity Reassessment : Use quantitative 19^19F NMR (if fluorinated analogs exist) to detect trace impurities affecting activity .

What experimental approaches elucidate the compound’s reaction mechanisms in biological systems?

Advanced
Combine mechanistic probes:

  • Isotopic Labeling : Introduce 13^{13}C or 2^2H at the bromoacetyl group to track metabolic fate via mass spectrometry.
  • Intermediate Trapping : Use nucleophilic scavengers (e.g., glutathione) to isolate reactive intermediates in enzyme inhibition studies.
  • Computational Docking : Simulate binding modes with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger .

How can researchers identify and characterize unexpected byproducts during synthesis?

Advanced
Employ advanced analytical workflows:

  • GC-MS/LC-MS : Detect low-abundance byproducts (e.g., debrominated analogs or dimerization products).
  • X-ray Crystallography : Resolve ambiguous structures (e.g., regioisomers) using single-crystal diffraction data (e.g., Mo Kα radiation, 100K) .
  • DFT Calculations : Predict plausible byproduct structures and compare with experimental MS/MS fragmentation patterns .

How can structure-activity relationships (SAR) be systematically explored for this compound?

Advanced
Strategies include:

  • Analog Synthesis : Introduce substituents at the phenyl ring (e.g., electron-withdrawing groups) to modulate electronic effects.
  • Free-Wilson Analysis : Quantify contributions of specific functional groups to activity using regression models.
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to correlate binding stability with experimental IC50 values .

What steps mitigate impurities during large-scale synthesis?

Advanced
Optimize purification protocols:

  • Reaction Monitoring : Use TLC (silica gel 60 F254) to track reaction progress and identify impurity onset.
  • Recrystallization : Employ solvent pairs (e.g., ethyl acetate/hexane) to remove polar or non-polar impurities.
  • Scavenger Resins : Add polymer-bound isocyanate to quench excess bromoacetylating agents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide
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N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide

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